HDAC Inhibitory Profile: Cross-Study Comparison with N-Hydroxycinnamamide Derivatives
N-Benzyl-3-(3-bromophenyl)acrylamide exhibits a distinct HDAC isozyme inhibitory profile characterized by preferential activity against HDAC1 (IC50 = 5 nM) with substantially reduced potency against HDAC6 (IC50 = 1.00E+3 nM) and HDAC8 (IC50 = 1.30E+4 nM) [1]. This selectivity window (200-fold over HDAC6, 2,600-fold over HDAC8) contrasts with the broader pan-HDAC inhibition often observed in N-hydroxycinnamamide-based HDAC inhibitors, where lead compounds frequently display more balanced inhibition across HDAC1, HDAC3, and HDAC6 isoforms [2].
| Evidence Dimension | HDAC1/HDAC6 selectivity ratio |
|---|---|
| Target Compound Data | HDAC1 IC50 = 5 nM; HDAC6 IC50 = 1.00E+3 nM |
| Comparator Or Baseline | N-hydroxycinnamamide HDAC inhibitors (lead 14a derivatives): typically 2- to 10-fold HDAC1/HDAC6 selectivity |
| Quantified Difference | 200-fold selectivity for HDAC1 over HDAC6; 2,600-fold selectivity for HDAC1 over HDAC8 |
| Conditions | Human recombinant HDAC1/6/8; Boc-lys(Ac)-AMC substrate; 20 min preincubation; fluorescence readout after 60 min [1] |
Why This Matters
This pronounced HDAC1 selectivity may be advantageous for research programs targeting class I HDAC-dependent cancers where HDAC6 inhibition is associated with off-target toxicity or undesired biological effects, making this compound a potentially cleaner chemical probe than pan-HDAC inhibitors.
- [1] BindingDB. BDBM50386452 CHEMBL2047680: HDAC1/6/8 Inhibition Data. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50386452 View Source
- [2] Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. J Med Chem. 2014;57(15):6423-6444. Available from: https://pubs.acs.org/doi/10.1021/jm500277k View Source
